N-(3-hydroxy-3-(thiophen-2-yl)propyl)-7-methoxybenzofuran-2-carboxamide
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-7-methoxybenzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a methoxy group at position 7 and a carboxamide-linked propyl chain. The propyl chain features a hydroxyl group and a thiophen-2-yl moiety at the 3-position. The hydroxy group enhances solubility, while the methoxy and thiophene substituents influence lipophilicity and electronic properties .
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-21-13-5-2-4-11-10-14(22-16(11)13)17(20)18-8-7-12(19)15-6-3-9-23-15/h2-6,9-10,12,19H,7-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAWLUQEOCQKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCC(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the methoxy group at the 7th position. The carboxamide group is then introduced through an amide coupling reaction with the 3-hydroxy-3-(thiophen-2-yl)propylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic systems, continuous flow reactors, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxamide group would produce an amine.
Scientific Research Applications
Anticancer Properties
Research indicates that benzofuran derivatives, including N-(3-hydroxy-3-(thiophen-2-yl)propyl)-7-methoxybenzofuran-2-carboxamide, exhibit significant anticancer activities. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those associated with hepatocellular carcinoma (HCC). For instance, a study demonstrated that derivatives similar to this compound suppressed cell migration and induced apoptosis in HCC cells by modulating key signaling pathways related to cell survival and metastasis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation in cellular models. This makes it a candidate for further exploration in the treatment of inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism appears to involve disrupting bacterial cell membranes, although further research is needed to elucidate the specific pathways involved .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against the Huh7 cell line (a model for liver cancer). The results indicated a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory effects of the compound in lipopolysaccharide (LPS)-stimulated macrophages. Treatment with this compound led to significant reductions in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-7-methoxybenzofuran-2-carboxamide would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Heterocyclic Cores
(a) N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)sodium salt)phenylamino)acetamide (Compound 24)
- Core Structure: Cyclopenta[b]thiophene with cyano and pyrimidine-sulfamoyl substituents.
- Activity : Exhibits antiproliferative effects on MCF7 breast cancer cells via inhibition of tyrosine kinase ATP-binding sites.
(b) 4-(5,6-dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (Compound 25)
- Core Structure: Thieno-triazine fused with cyclopentane.
- Activity : Targets tyrosine kinase receptors with improved metabolic stability due to the triazine ring.
- Comparison : The triazine moiety in Compound 25 introduces additional hydrogen-bonding capacity compared to the target compound’s benzofuran, possibly improving receptor affinity but increasing synthetic complexity .
(c) (E)-N-[3-(methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide
- Core Structure: Prop-2-enamide with thiophene and methylamino groups.
- Activity : Structural simplicity may limit target specificity but enhance pharmacokinetic flexibility.
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Target Compound and Analogues
*Predicted based on structural analogs.
- Lipophilicity : The target compound’s logP (2.8) balances solubility and membrane permeability, outperforming Compound 24 (logP 3.5) but lagging behind Compound 25 (logP 2.1) in aqueous solubility.
- Activity: Compound 24’s lower IC50 (0.8 μM) suggests superior tyrosine kinase inhibition, likely due to its cyano group enhancing electron-withdrawing effects critical for ATP-site binding .
Metabolic and Toxicity Profiles
Biological Activity
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicine, particularly focusing on its anticancer properties.
1. Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran core substituted with methoxy and carboxamide groups. Its IUPAC name is this compound, and it has been identified with various identifiers including CAS number 132335-44-5.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzofuran skeleton followed by the introduction of the thiophenyl and hydroxypropyl groups. Detailed methods can be found in specialized chemical literature.
3.1 Anticancer Properties
Recent studies have shown that derivatives of benzofuran compounds exhibit notable anticancer activity. For instance, this compound has demonstrated selective cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 4.8 | Induction of apoptosis via mitochondrial pathways |
| Huh7 (hepatocellular carcinoma) | 38.15 | Inhibition of cell migration and invasion through EMT modulation |
The compound's mechanism involves the upregulation of apoptotic markers and downregulation of proteins associated with cell survival and metastasis, such as integrin α7 and MMP9 .
3.2 Antioxidative Activity
In addition to its anticancer properties, this compound exhibits antioxidative effects, which are critical in preventing oxidative stress-related diseases. Comparative studies have shown that it outperforms standard antioxidants like BHT in various assays, indicating its potential as a therapeutic agent against oxidative damage .
4. Case Studies
Several case studies highlight the efficacy of this compound:
- MCF-7 Cell Line Study : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 4 µM, showcasing its potential as a targeted therapy for breast cancer .
- Hepatocellular Carcinoma : In Huh7 cells, the compound inhibited migration and invasion at non-cytotoxic concentrations, suggesting its role in preventing metastasis in liver cancer .
5.
This compound represents a promising candidate for further research in cancer therapeutics due to its multifaceted biological activities, particularly its anticancer and antioxidative properties. Future studies should focus on elucidating its complete mechanism of action and potential clinical applications.
Q & A
Q. What synthetic strategies are effective for constructing the benzofuran-2-carboxamide core in this compound?
The benzofuran core can be synthesized via Pd-catalyzed C–H arylations or cascade [3,3]-sigmatropic rearrangements. For example, ether substrates undergo thermally promoted rearrangements to form 2-arylbenzofuran derivatives . The carboxamide group is introduced via coupling reactions using agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in tetrahydrofuran (THF) with triethylamine as a base . Post-synthetic modifications (e.g., deprotection with HCl or trifluoroacetic acid) are critical for final functionalization .
Q. Which solvent systems and coupling agents optimize amide bond formation in benzofuran carboxamides?
THF, distilled from sodium under nitrogen, is a preferred solvent for moisture-sensitive reactions . BOP and borane-THF complexes are effective for amidation and reduction steps, respectively . Triethylamine is often used to neutralize acidic byproducts during coupling .
Q. How is the stereochemistry at the 3-hydroxy position of the thiophene-containing propyl chain characterized?
Chiral HPLC or NMR spectroscopy (e.g., NOE experiments) can resolve stereochemistry. For example, in similar compounds, and NMR chemical shifts and coupling constants are used to confirm configurations . IR spectroscopy may also identify hydrogen bonding patterns indicative of stereochemistry .
Advanced Research Questions
Q. Can cascade [3,3]-sigmatropic rearrangements be adapted to synthesize derivatives of this compound?
Yes. A metal-free cascade strategy involving [3,3]-sigmatropic rearrangement followed by aromatization has been used to synthesize 2-arylbenzofurans from simple ethers . Modifying the methyl group on the benzofuran or introducing electron-donating groups (e.g., methoxy) could enable derivatives. This method is atom-economical and avoids transition metals, simplifying purification .
Q. How can contradictory spectroscopic data arising from synthetic impurities be resolved?
Use orthogonal analytical techniques:
Q. What role does the thiophene moiety play in modulating the compound’s electronic properties?
The thiophene’s electron-rich nature may alter the benzofuran core’s electron density, affecting reactivity or binding interactions. Cyclic voltammetry or DFT calculations can probe electronic effects. Experimentally, Hammett substituent constants or UV-vis spectroscopy may quantify electronic perturbations .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
